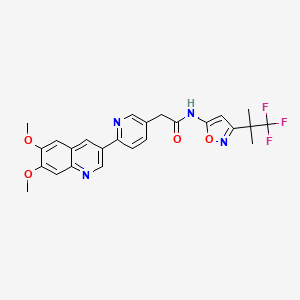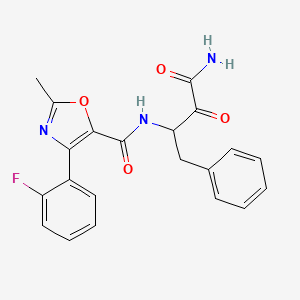![molecular formula C20H28N2O B3325787 N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate CAS No. 2212-35-3](/img/structure/B3325787.png)
N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate
Overview
Description
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate is a chemical compound with the molecular formula C24H32N2O5 and a molecular weight of 428.53 g/mol . This compound is known for its role as an impurity in Dimenhydrinate, an antihistamine used to prevent nausea and motion sickness .
Mechanism of Action
Target of Action
Dimenhydrinate impurity D, also known as N-(2-(Diphenylmethoxy)ethyl)-N,N’,N’-trimethylethane-1,2-diamine, primarily targets H1 histamine receptors and adenosine receptors . These receptors play a crucial role in the body’s response to inflammation and relaxation of smooth muscles .
Mode of Action
The compound’s interaction with its targets results in significant changes. The antagonism of H1 histamine receptors in the vestibular system is thought to produce the antiemetic properties of dimenhydrinate . On the other hand, the excitatory effects are thought to be produced by 8-chlorotheophylline’s adenosine receptor blockade .
Biochemical Pathways
The affected pathways primarily involve the histamine and adenosine pathways. By blocking the H1 histamine receptors, dimenhydrinate impurity D reduces disturbances to equilibrium . The blockade of adenosine receptors by 8-chlorotheophylline may produce excitation, reducing the drowsiness produced by diphenhydramine .
Pharmacokinetics
It is known that the compound is slightly soluble in water and freely soluble in ethanol , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of dimenhydrinate impurity D’s action primarily involve the reduction of disturbances to equilibrium and the potential reduction of drowsiness . In large doses, dimenhydrinate has been shown to cause a “high” characterized by hallucinations, excitement, incoordination, and disorientation .
Action Environment
The action, efficacy, and stability of dimenhydrinate impurity D can be influenced by various environmental factors. For instance, the compound’s solubility in water and ethanol may affect its absorption and distribution within the body . .
Biochemical Analysis
Biochemical Properties
Dimenhydrinate impurity D plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. These interactions can affect the metabolic pathways and the overall pharmacokinetics of dimenhydrinate . Additionally, dimenhydrinate impurity D can bind to histamine receptors, influencing the histaminergic pathways and potentially altering the therapeutic effects of dimenhydrinate.
Cellular Effects
Dimenhydrinate impurity D affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving histamine and acetylcholine receptors. By binding to these receptors, dimenhydrinate impurity D can modulate gene expression and cellular metabolism . For example, it can inhibit the release of histamine from mast cells, thereby reducing allergic reactions. Additionally, it can affect the function of neurons by modulating acetylcholine receptors, which play a role in neurotransmission.
Molecular Mechanism
The molecular mechanism of action of dimenhydrinate impurity D involves several binding interactions with biomolecules. It can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic signaling and affect various physiological processes. Furthermore, dimenhydrinate impurity D can bind to histamine receptors, blocking the effects of histamine and reducing allergic responses. These interactions at the molecular level contribute to the overall pharmacological effects of dimenhydrinate impurity D.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimenhydrinate impurity D can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that dimenhydrinate impurity D is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to dimenhydrinate impurity D can lead to changes in gene expression and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of dimenhydrinate impurity D vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used safely in pharmacological studies . At higher doses, dimenhydrinate impurity D can exhibit toxic effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound shows significant adverse effects only above a certain dosage level. These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
Dimenhydrinate impurity D is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of dimenhydrinate impurity D are complex and can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of dimenhydrinate impurity D within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, dimenhydrinate impurity D can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can affect its activity and function within the cells.
Subcellular Localization
Dimenhydrinate impurity D exhibits specific subcellular localization patterns. It can be targeted to certain compartments or organelles through post-translational modifications and targeting signals . For instance, it can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. Additionally, it can accumulate in lysosomes, affecting lysosomal function and cellular homeostasis. The subcellular localization of dimenhydrinate impurity D plays a crucial role in its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate involves the reaction of 2-(Diphenylmethoxy)ethylamine with N,N’,N’-trimethyl-ethylenediamine in the presence of maleic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dimenhydrinate: An antihistamine with antiemetic properties.
Diphenhydramine: A component of Dimenhydrinate, known for its antihistamine effects.
8-Chlorotheophylline: Another component of Dimenhydrinate, used to counteract drowsiness.
Uniqueness
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate is unique due to its specific chemical structure and its role as an impurity in Dimenhydrinate.
Properties
IUPAC Name |
N'-(2-benzhydryloxyethyl)-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCBHWUCVDSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176638 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-35-3 | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(Diphenylmethoxy)ethyl)-N,N',N'-trimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(DIPHENYLMETHOXY)ETHYL)-N,N',N'-TRIMETHYLETHANE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1163CNGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


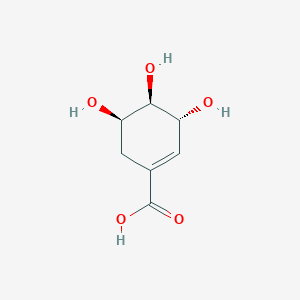
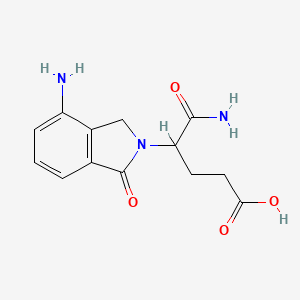
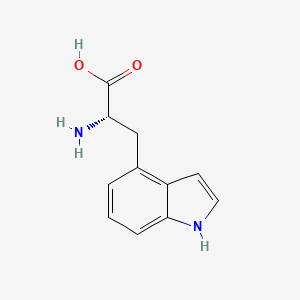
![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)
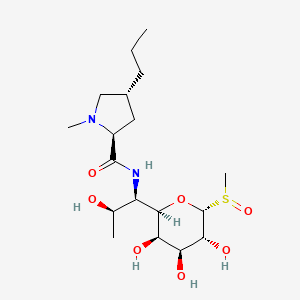
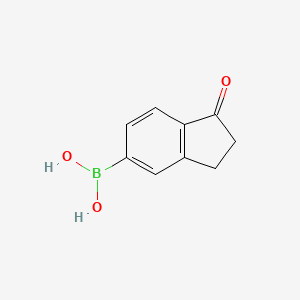
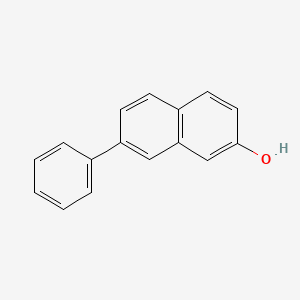
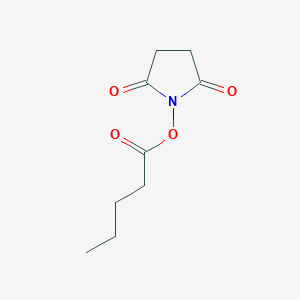
![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)
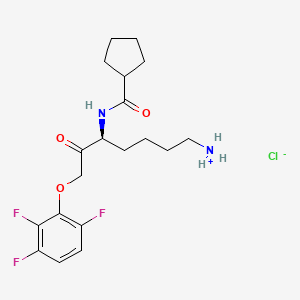
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)

